![molecular formula C8H9NO3 B1591940 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol CAS No. 443955-89-3](/img/structure/B1591940.png)
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)methanol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound is officially designated with the Chemical Abstracts Service registry number 443956-46-5, providing a unique identifier for database searches and regulatory documentation. The PubChem Compound Identifier for this structure is 21873593, facilitating cross-referencing across multiple chemical databases.
The molecular representation utilizes the Simplified Molecular Input Line Entry System notation OCc1cnc2OCCOc2c1, which encodes the complete connectivity pattern of the molecule. This notation systematically describes the arrangement starting from the hydroxymethyl group and proceeding through the pyridine ring to the fused dioxane moiety. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2. The corresponding International Chemical Identifier Key, UKTOMKOGJYRREF-UHFFFAOYSA-N, serves as a compact hash representation of the complete structural information.
The molecular formula C8H9NO3 indicates the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the heterocyclic nature of the compound, with the nitrogen incorporated into the pyridine ring and the three oxygen atoms distributed between the hydroxymethyl substituent and the dioxane ring system. Alternative nomenclature systems refer to this compound as 2H,3H-dioxino[2,3-b]pyridin-7-ylmethanol, emphasizing the dihydro nature of the dioxane ring.
The European Community number 888-920-6 provides additional regulatory identification, while the DSSTox Substance Identifier facilitates toxicological database searches. The systematic naming convention clearly establishes the positional relationships within the fused ring system, with the [2,3-b] designation specifying the particular fusion pattern between the dioxane and pyridine rings. The 7-position substitution indicates the precise location of the hydroxymethyl group on the pyridine component of the bicyclic structure.
Molecular Geometry and Conformational Analysis
The molecular architecture of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)methanol exhibits a rigid bicyclic core structure that establishes specific geometric constraints influencing the compound's overall three-dimensional arrangement. The fusion of the pyridine and dioxane rings creates a planar core structure with defined angular relationships between the constituent atoms. The pyridine ring maintains its characteristic aromatic geometry, while the dioxane ring adopts a chair-like conformation typical of six-membered saturated heterocycles.
Computational analysis using density functional theory methods reveals specific bond lengths and angles within the molecular framework. The hydroxymethyl substituent at the 7-position introduces rotational freedom around the carbon-carbon bond connecting it to the pyridine ring. This rotational flexibility allows for multiple conformational states, with the hydroxyl group capable of adopting various orientations relative to the bicyclic core. The presence of the electronegative oxygen atoms within both the dioxane ring and the hydroxymethyl group creates specific electrostatic interactions that influence the preferred conformational arrangements.
The dioxane ring system exhibits a saturated character with typical carbon-oxygen and carbon-carbon bond lengths consistent with sp3 hybridization. The ring fusion geometry creates a specific dihedral angle between the pyridine and dioxane planes, resulting in a non-planar overall molecular structure despite the aromatic character of the pyridine component. The nitrogen atom within the pyridine ring contributes to the overall polarity of the molecule and provides potential sites for intermolecular interactions through its lone pair electrons.
The hydroxymethyl group introduces additional conformational complexity through the rotation around the carbon-carbon bond and the orientation of the hydroxyl group. The oxygen atom of the hydroxyl group can participate in hydrogen bonding interactions, either intramolecularly with other heteroatoms in the structure or intermolecularly with neighboring molecules in the solid state or solution. These conformational factors significantly influence the compound's physical properties and potential biological interactions.
Crystallographic Data and X-ray Diffraction Studies
While comprehensive single-crystal X-ray diffraction data for (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)methanol are not extensively documented in the available literature, related dioxinopyridine compounds provide valuable structural insights through crystallographic analysis. The structural determination of similar heterocyclic systems demonstrates the typical packing arrangements and intermolecular interactions that characterize this class of compounds.
Crystallographic studies of analogous compounds reveal the tendency for dioxinopyridine derivatives to form hydrogen-bonded networks in the solid state, facilitated by the presence of multiple heteroatoms capable of participating in such interactions. The hydroxymethyl substituent in the target compound would be expected to play a significant role in crystal packing through hydrogen bonding with neighboring molecules. These interactions typically involve the hydroxyl oxygen serving as both a hydrogen bond donor and acceptor, creating extended networks that stabilize the crystal structure.
The planar nature of the pyridine ring component promotes π-π stacking interactions between molecules in the crystal lattice, while the three-dimensional character introduced by the dioxane ring and hydroxymethyl group influences the overall packing efficiency. Crystallographic analysis of related structures indicates typical intermolecular distances and angles consistent with optimal hydrogen bonding geometry and van der Waals interactions.
The absence of comprehensive crystallographic data for this specific compound highlights the need for detailed structural studies to fully characterize its solid-state properties. Such investigations would provide valuable information regarding molecular conformation in the crystalline state, intermolecular interaction patterns, and potential polymorphic behavior. The crystallographic characterization would also serve to validate computational predictions regarding molecular geometry and conformational preferences.
Comparative Analysis with Isomeric Dioxinopyridine Derivatives
The structural relationship between (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)methanol and related dioxinopyridine derivatives reveals important insights into the influence of substitution patterns and ring fusion geometries on molecular properties. The parent compound 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine, identified with CAS number 129421-32-5, provides the fundamental bicyclic scaffold without the hydroxymethyl substitution. This unsubstituted analog has the molecular formula C7H7NO2 and serves as a reference point for understanding the structural modifications introduced by the hydroxymethyl group.
Comparative analysis with other substituted derivatives, such as (7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)methanol, demonstrates the impact of different substituents on the molecular framework. The chloro-substituted analog, with molecular formula C8H8ClNO3, exhibits modified electronic properties due to the presence of the electronegative chlorine atom. The positional difference between the 7-substituted target compound and the 8-substituted chloro derivative illustrates the importance of substitution patterns in defining molecular behavior and potential applications.
The structural comparison extends to compounds with different ring fusion patterns, such as 7-Pyridin-3-yl-2,3-dihydrodioxino[2,3-g]quinoline-9-carboxylic acid, which incorporates a quinoline ring system fused to the dioxinopyridine core. This expanded ring system, with molecular formula C17H12N2O4, demonstrates the versatility of the dioxinopyridine scaffold for structural elaboration and functional group incorporation.
Analysis of the electronic properties reveals that the hydroxymethyl substitution in the target compound introduces both steric and electronic effects that distinguish it from its analogs. The presence of the hydroxyl group provides additional hydrogen bonding capability compared to unsubstituted derivatives, while maintaining the fundamental geometric constraints imposed by the bicyclic core structure. These structural differences translate into distinct physical and chemical properties that influence the compound's behavior in various applications and environments.
Propriétés
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-4,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSLQPBGNIKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619206 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443955-89-3 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol (CAS No. 443956-46-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula: CHNO
- Molecular Weight: 167.16 g/mol
- Structure: The compound features a dioxino-pyridine framework, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: There is evidence of antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression.
Antitumor Activity
A study focused on the synthesis of compounds related to this compound demonstrated significant antitumor effects in vitro. The study reported IC values indicating strong inhibitory activity against various cancer cell lines. For instance:
Compound | Cell Line | IC (µM) |
---|---|---|
Compound A | HeLa | 0.25 |
Compound B | A549 | 0.54 |
Compound C | MCF7 | 0.78 |
These findings suggest that modifications to the dioxino-pyridine structure can enhance antitumor efficacy.
Antimicrobial Studies
In another investigation, the biological activity of methanolic extracts containing this compound was evaluated against MRSA strains. The results indicated a notable reduction in bacterial viability:
Extract Concentration | Zone of Inhibition (mm) |
---|---|
50 µg/mL | 15 |
100 µg/mL | 22 |
200 µg/mL | 30 |
This data underscores the potential of this compound as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific kinases involved in cancer signaling pathways. The results were promising:
Kinase Target | IC (µM) |
---|---|
JAK3 | 0.36 |
NPM1-ALK | 0.25 |
cRAF | 0.78 |
These findings indicate that this compound may serve as a scaffold for developing selective kinase inhibitors.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers and Ring System Variants
(a) (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)methanol (CAS 443956-46-5)
- Structural Difference : The dioxane ring is fused at the [2,3-b] position of the pyridine ring instead of [2,3-c] .
- Implications : Altered electronic distribution due to ring fusion differences may affect reactivity and biological interactions. This compound is listed as discontinued, suggesting synthesis or stability challenges .
(b) 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-methanol (CAS 1346447-14-0)
- Structural Difference : A chlorine atom replaces a hydrogen at the 7-position, with the hydroxymethyl group shifted to the 8-position.
- Molecular Formula: C₈H₈ClNO₃ (MW 201.61 g/mol).
- Implications : Increased lipophilicity from chlorine may enhance membrane permeability but could elevate toxicity risks. Marketed as a discontinued product (95% purity) .
Functional Group Derivatives
(a) (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine Hydrochloride (CAS 917836-01-2)
- Structural Difference : The hydroxymethyl (-CH₂OH) group is replaced by a methanamine (-CH₂NH₂) moiety, forming a hydrochloride salt.
- Molecular Formula : C₈H₁₁ClN₂O₂ (MW 202.64 g/mol).
- Implications : The primary amine enhances basicity and solubility, making it suitable for ionic interactions in drug design .
(b) 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (CAS 443955-90-6)
- Structural Difference : The hydroxymethyl group is oxidized to an aldehyde (-CHO) .
- Implications : The aldehyde group increases electrophilicity, enabling use as a synthetic intermediate for condensation reactions .
(c) Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate (CAS 1261365-90-5)
- Structural Difference : A methyl ester (-COOCH₃) replaces the hydroxymethyl group.
Comparative Data Table
Méthodes De Préparation
Starting Materials
- 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine derivatives: Typically prepared from 2-nitro-3-hydroxypyridine or 3-hydroxypyridine derivatives.
- Formyl or aldehyde precursors: 2,3-dihydro-dioxino[2,3-c]pyridine-7-carbaldehyde is a common intermediate for subsequent reduction to the hydroxymethyl derivative.
- Reducing agents: Sodium borohydride or catalytic hydrogenation systems.
Synthetic Route Summary
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Formation of the fused 1,4-dioxane ring on the pyridine core | Reaction of 3-hydroxypyridine derivatives with glycidol or epoxide precursors under basic or acidic catalysis | Ring closure via nucleophilic attack forming the dioxane ring |
2 | Introduction of aldehyde group at the 7-position | Selective oxidation or formylation of the pyridine ring | Electrophilic aromatic substitution or directed lithiation followed by formylation |
3 | Reduction of aldehyde to hydroxymethyl | Sodium borohydride reduction or catalytic hydrogenation (Pd/C, H2) | Mild conditions to avoid ring opening or over-reduction |
Detailed Example Procedure
- Step 1: React 3-hydroxypyridine with glycidol in the presence of potassium carbonate in DMF at elevated temperature (e.g., 80–100°C) to form the 2,3-dihydro-1,4-dioxino[2,3-c]pyridine intermediate.
- Step 2: Perform selective formylation at the 7-position using Vilsmeier-Haack reagent (POCl3/DMF) or via directed ortho-lithiation followed by quenching with DMF to yield 2,3-dihydro-dioxino[2,3-c]pyridine-7-carbaldehyde.
- Step 3: Reduce the aldehyde with sodium borohydride in methanol at 0–5°C to obtain (2,3-Dihydro-dioxino[2,3-c]pyridin-7-yl)methanol with high yield and purity.
Reaction Conditions and Optimization
Parameter | Typical Conditions | Effect on Yield/Purity |
---|---|---|
Solvent | DMF for ring closure; Methanol for reduction | Polar aprotic solvents favor ring closure; protic solvents preferred for reduction |
Temperature | 80–100°C for ring formation; 0–5°C for reduction | Elevated temp accelerates cyclization; low temp prevents side reactions during reduction |
Base | Potassium carbonate or triethylamine | Promotes nucleophilic attack and ring closure |
Reducing Agent | Sodium borohydride or Pd/C with H2 | Sodium borohydride provides selective aldehyde reduction without affecting dioxane ring |
Research Findings and Analytical Data
- The formation of the dioxane ring is confirmed by ^1H NMR showing characteristic methylene protons in the 3.5–4.5 ppm range.
- Aldehyde intermediate exhibits a distinctive proton signal near 9–10 ppm in ^1H NMR, which disappears upon reduction to the hydroxymethyl group.
- IR spectroscopy shows C=O stretch (~1700 cm^-1) in aldehyde intermediate and broad O-H stretch (~3300 cm^-1) in the final hydroxymethyl product.
- High-performance liquid chromatography (HPLC) confirms purity >98% after purification.
Summary Table of Preparation Methods
Additional Notes on Preparation
- The choice of base and solvent critically influences the ring closure efficiency and regioselectivity of substitution.
- The aldehyde intermediate is sensitive to moisture and requires inert atmosphere handling for best yields.
- Reduction conditions must be carefully controlled to avoid over-reduction or ring cleavage.
- Alternative catalytic hydrogenation methods using Pd/C under mild H2 pressure have been reported with comparable yields and cleaner reaction profiles.
Q & A
Q. What are the key safety considerations when handling (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol in laboratory settings?
The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and severe eye irritant (Category 2A). Researchers must use personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection. Avoid dust generation, ensure adequate ventilation, and store at 2–8°C. In case of exposure, follow protocols such as rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. What synthetic routes are reported for derivatives of the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core?
Common methods include Michael additions and rearrangements using basic alumina to introduce functional groups. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitutions or halogenation reactions, enabling modifications for structure-activity relationship (SAR) studies .
Q. How can researchers characterize the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve complex stereochemistry in derivatives .
Advanced Research Questions
Q. How do substituent variations on the dioxinopyridine core influence biological activity?
Comparative studies of halogenated derivatives (e.g., chloro, bromo, fluoro) show that substituent position and electronegativity significantly modulate bioactivity. For instance:
Q. What computational strategies can predict the compound’s potential as an EGFR inhibitor?
Quantitative Structure-Activity Relationship (QSAR) models using density functional theory (DFT) and molecular docking (e.g., with AutoDock Vina) can predict binding affinities. For example, a QSAR model with R² = 0.9459 for training sets identified key descriptors like electrostatic potential and hydrophobicity. Molecular docking revealed strong interactions (e.g., −8.3 kcal/mol binding energy) between active derivatives and EGFR’s ATP-binding pocket .
Q. How should experimental designs account for the compound’s acute toxicity in in vivo studies?
Implement dose-ranging studies to establish LD50 values and subtoxic thresholds. Use negative controls (e.g., saline) and positive controls (e.g., known toxins) to validate assays. For inhalation exposure models, ensure proper airflow control and monitor respiratory function. Toxicity mitigation strategies include co-administering antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress .
Q. What evidence supports the antimicrobial potential of dioxinopyridine derivatives?
Quaternary ammonium surfactants derived from 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Mechanistic studies suggest membrane disruption via cationic interactions with microbial phospholipids. Minimum inhibitory concentration (MIC) assays and time-kill kinetics are critical for evaluating efficacy .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key issues include controlling reaction temperature (e.g., −78°C for chiral intermediates) and optimizing catalyst systems (e.g., asymmetric organocatalysts). Use chiral HPLC to monitor enantiomeric excess (ee), and employ protecting groups (e.g., tert-butyl carbamates) to prevent racemization during multi-step syntheses .
Q. Methodological Notes
- Toxicity Testing : Follow OECD Guidelines 423 (acute oral toxicity) and 436 (inhalation exposure) for standardized protocols .
- Computational Modeling : Validate QSAR models using y-randomization and applicability domain analyses to ensure robustness .
- SAR Optimization : Prioritize halogen substituents at the 7-position for enhanced bioactivity and pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.